![molecular formula C17H17ClN2O4S B2984672 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921998-65-4](/img/structure/B2984672.png)
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry and have a broad range of biological activities .
Molecular Structure Analysis
The molecule contains a benzenesulfonamide group attached to a tetrahydrobenzo[b][1,4]oxazepin ring. The presence of these groups could influence the molecule’s three-dimensional structure and its interactions with biological targets .Chemical Reactions Analysis
The benzenesulfonamide group in the molecule could potentially undergo a variety of chemical reactions, such as hydrolysis, substitution, or condensation reactions. The tetrahydrobenzo[b][1,4]oxazepin ring might also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence of the benzenesulfonamide and tetrahydrobenzo[b][1,4]oxazepin groups .Scientific Research Applications
Antiviral Applications
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural framework of our compound suggests potential for exploration in antiviral drug development, particularly against RNA and DNA viruses.
Anti-inflammatory Applications
Compounds with an indole nucleus have been found to possess anti-inflammatory properties. Derivatives similar to our compound have been compared with established anti-inflammatory drugs like indomethacin and celecoxib, indicating their potential use in reducing inflammation .
Anticancer Applications
The indole scaffold is present in many synthetic drug molecules, which have been utilized in cancer treatment. The bioactive aromatic compounds containing the indole nucleus, akin to our compound, could be valuable in developing new therapeutic agents with high affinity to multiple receptors involved in cancer progression .
Antimicrobial Applications
Imidazole derivatives, which are structurally related to the compound, have shown good antimicrobial potential . This suggests that our compound could be synthesized into various scaffolds to screen for different pharmacological activities, including antimicrobial effects.
Antitubercular Applications
Indole derivatives have also been reported to have antitubercular activities. Given the structural complexity and biological activity of our compound, it could be a candidate for the development of new antitubercular agents .
Antidiabetic Applications
The presence of the indole nucleus in medicinal compounds has been associated with antidiabetic effects. The compound could be explored for its potential to act as a pharmacophore in antidiabetic drug development .
Antimalarial Applications
Indole derivatives have shown antimalarial activities, which is promising for the compound under analysis. Its unique structure could lead to the synthesis of new derivatives with potential antimalarial properties .
Anticholinesterase Applications
Indole-based compounds have been utilized for their anticholinesterase activities, which are important in treating conditions like Alzheimer’s disease. The compound’s framework could be investigated for its ability to inhibit cholinesterase, offering therapeutic possibilities for neurodegenerative diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-17(2)10-24-15-9-12(6-7-14(15)19-16(17)21)20-25(22,23)13-5-3-4-11(18)8-13/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNGYFHEDRFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/no-structure.png)
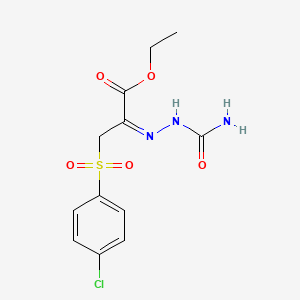

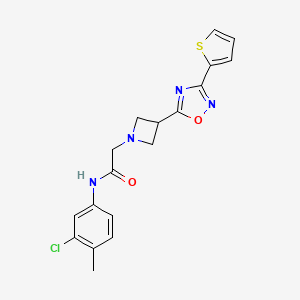
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2984593.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)
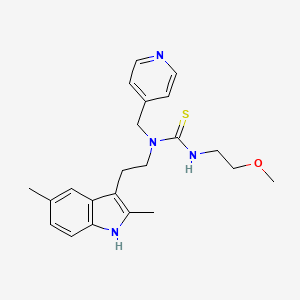
![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)
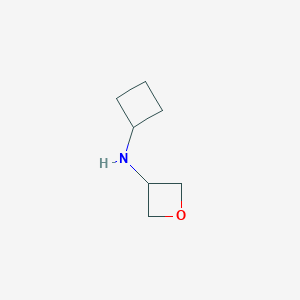
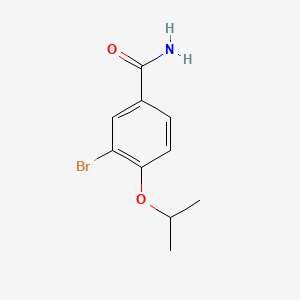
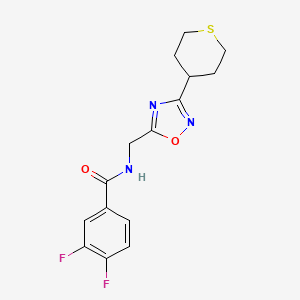
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)